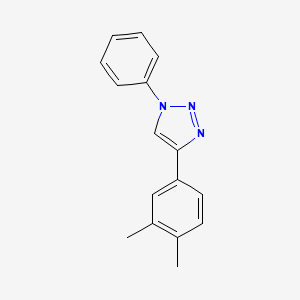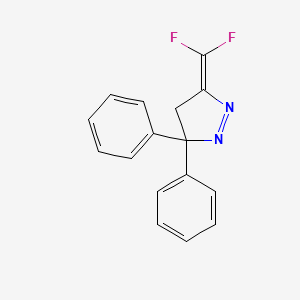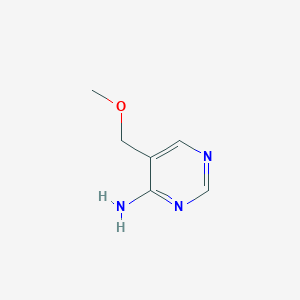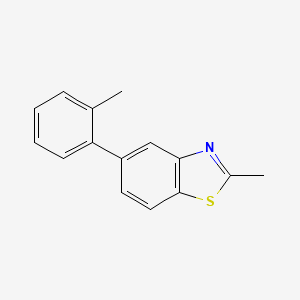
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is an organic compound with the molecular formula C44H28N2O4 and a molecular weight of 648.71 g/mol This compound is known for its unique structural properties, which include a phenoxazine core and phenyl methanone groups
准备方法
The synthesis of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions using suitable acyl chlorides and catalysts like aluminum chloride.
Final coupling: The final product is obtained by coupling the phenoxazine core with the phenyl methanone groups under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability.
化学反应分析
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified phenoxazine derivatives with altered electronic and photophysical properties.
科学研究应用
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Photovoltaics: The compound’s ability to absorb and emit light makes it a candidate for use in organic solar cells.
Biological Probes: Its fluorescence properties allow it to be used as a probe in biological imaging and diagnostics.
Material Science: It is investigated for its potential in creating high-contrast luminescent materials for sensors and data recording.
作用机制
The mechanism by which 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) exerts its effects is primarily through its electronic structure. The phenoxazine core and phenyl methanone groups facilitate efficient electron transfer and energy absorption/emission processes. These properties are exploited in applications like OLEDs, where the compound acts as an emitter, converting electrical energy into light . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, influencing the overall performance and efficiency.
相似化合物的比较
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can be compared with other similar compounds such as:
Phenothiazine derivatives: These compounds also have a tricyclic structure and are used in similar applications but may differ in their electronic properties and stability.
Carbazole derivatives: Known for their use in OLEDs, carbazole compounds have different emission spectra and stability profiles compared to phenoxazine derivatives.
The uniqueness of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) lies in its specific combination of phenoxazine and phenyl methanone groups, which provide a balance of stability, luminescence, and electronic properties suitable for advanced material applications.
属性
分子式 |
C44H28N2O4 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC 名称 |
[4-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(31-21-25-33(26-22-31)45-35-9-1-5-13-39(35)49-40-14-6-2-10-36(40)45)29-17-19-30(20-18-29)44(48)32-23-27-34(28-24-32)46-37-11-3-7-15-41(37)50-42-16-8-4-12-38(42)46/h1-28H |
InChI 键 |
CMPGSQUCKNQHCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
